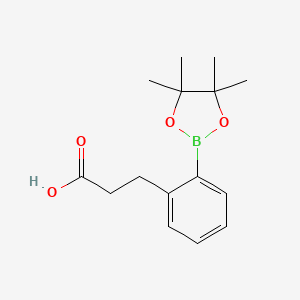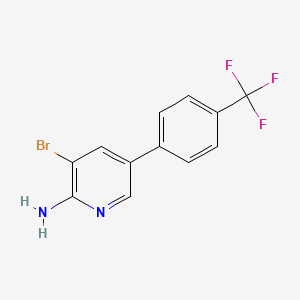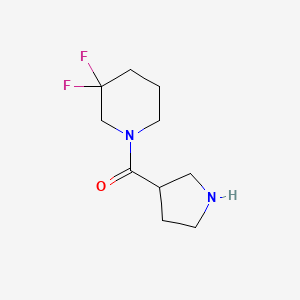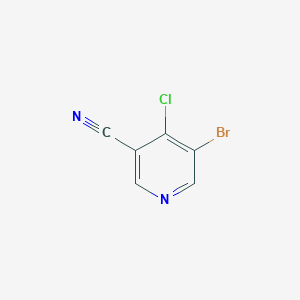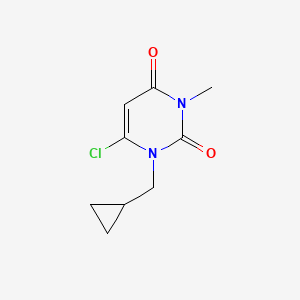![molecular formula C8H6ClN3O2 B1490746 5-chloro-1-méthylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1447966-10-0](/img/structure/B1490746.png)
5-chloro-1-méthylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
“5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gives a precursor which undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Applications De Recherche Scientifique
Activité anticancéreuse
Ce composé fait partie de la classe des pyrido[2,3-d]pyrimidines, qui a été identifiée comme ayant un large éventail d’activités, y compris des propriétés antitumorales. Il cible diverses voies et enzymes liées au cancer, telles que la tyrosine kinase, la kinase ABL et la cible mammalienne de la rapamycine (mTOR), entre autres . Ces cibles sont cruciales dans la prolifération et la survie des cellules cancéreuses, et leur inhibition peut conduire à la suppression de la croissance tumorale.
Propriétés antibactériennes
Les pyrido[2,3-d]pyrimidines présentent également des activités antibactériennes. Le mécanisme implique l’interférence avec la synthèse de l’ADN bactérien ou la production de protéines, ce qui est essentiel à la croissance et à la réplication bactériennes. Cela fait de ce composé un candidat potentiel pour le développement de nouveaux agents antibactériens .
Effets dépressifs du SNC
Des composés de cette classe chimique ont été rapportés comme ayant des effets dépresseurs sur le système nerveux central (SNC). Cela pourrait être bénéfique dans le développement de traitements pour les affections caractérisées par une activité excessive du SNC, telles que les troubles anxieux ou l’épilepsie .
Applications anticonvulsivantes
L’activité anticonvulsivante des pyrido[2,3-d]pyrimidines suggère qu’elles peuvent être utilisées dans le traitement des troubles convulsifs. Elles peuvent moduler les niveaux de neurotransmetteurs ou l’activité des canaux ioniques dans le cerveau, ce qui peut aider à stabiliser le déclenchement neuronal et à prévenir les crises .
Effets antipyrétiques
Les pyrido[2,3-d]pyrimidines ont montré des activités antipyrétiques, ou de réduction de la fièvre. Cette propriété peut être exploitée pour développer des médicaments capables de réduire la fièvre dans les affections infectieuses et non infectieuses .
Traitement du cancer du sein
Plus précisément, des dérivés de pyrido[2,3-d]pyrimidines ont été conçus et synthétisés avec des effets antiprolifératifs significatifs sur les lignées cellulaires de cancer du sein. Ils se caractérisent par une activité anticancéreuse plus élevée contre les cellules cancéreuses du sein triple-négatives par rapport aux médicaments existants comme le ribociclib . Cela met en évidence le potentiel des dérivés de la 5-chloro-1-méthylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione dans la thérapie personnalisée du cancer du sein.
Mécanisme D'action
Target of Action
The primary targets of 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell proliferation, survival, and differentiation, making them important targets for anticancer therapy.
Mode of Action
5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction disrupts the normal signaling pathways within the cell, leading to changes in cell behavior, such as reduced proliferation or induced apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways related to cell growth and survival. By inhibiting the activity of key proteins in these pathways, 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione disrupts the normal functioning of the cell, leading to cell death . The affected pathways include the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway .
Result of Action
The molecular and cellular effects of 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione’s action include the inhibition of cell proliferation, induction of apoptosis, and disruption of cell signaling . These effects contribute to the compound’s anticancer activity.
Analyse Biochimique
Biochemical Properties
5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is often associated with cancer. This compound interacts with CDK4 and CDK6, inhibiting their activity and thereby preventing the phosphorylation of the retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest in the G1 phase, which is a critical control point for cell proliferation .
Cellular Effects
The effects of 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis and inhibits proliferation. It affects cell signaling pathways, particularly the CDK4/6-Rb pathway, leading to changes in gene expression and cellular metabolism. For instance, in breast cancer cell lines, it has been shown to upregulate pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like Bcl2 .
Molecular Mechanism
At the molecular level, 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through direct binding interactions with CDK4 and CDK6. This binding inhibits the kinase activity of these enzymes, preventing the phosphorylation of Rb. The unphosphorylated Rb protein then binds to E2F transcription factors, inhibiting their activity and leading to cell cycle arrest. Additionally, this compound has been shown to induce the expression of caspases, which are critical mediators of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells. There is also evidence of acquired resistance in some cell lines, which may be due to compensatory mechanisms that bypass CDK4/6 inhibition .
Dosage Effects in Animal Models
In animal models, the effects of 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss, hematological changes, and organ toxicity have been observed. These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is metabolized primarily in the liver. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion. This compound can also affect metabolic flux by altering the levels of key metabolites involved in cell proliferation and apoptosis .
Transport and Distribution
Within cells and tissues, 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is transported and distributed via passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and tumors, which may enhance its therapeutic effects .
Subcellular Localization
The subcellular localization of 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is primarily in the cytoplasm and nucleus. In the cytoplasm, it interacts with CDK4/6, while in the nucleus, it affects the activity of transcription factors and other nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments .
Propriétés
IUPAC Name |
5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-6-5(4(9)2-3-10-6)7(13)11-8(12)14/h2-3H,1H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRCVGWDSILTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



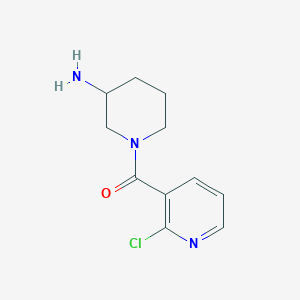


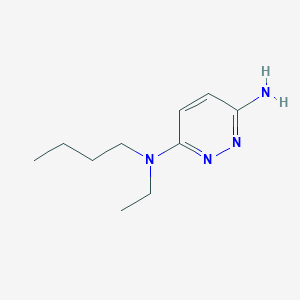
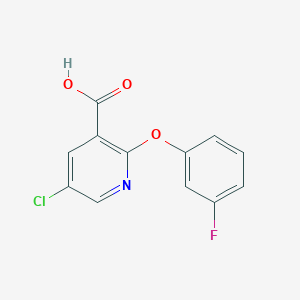

![7-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B1490675.png)
